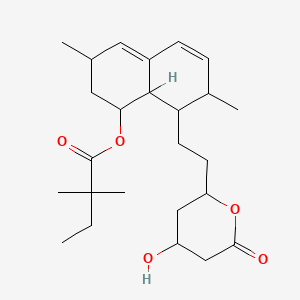

simvastatin

描述

属性

IUPAC Name |

[8-[2-(4-hydroxy-6-oxooxan-2-yl)ethyl]-3,7-dimethyl-1,2,3,7,8,8a-hexahydronaphthalen-1-yl] 2,2-dimethylbutanoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H38O5/c1-6-25(4,5)24(28)30-21-12-15(2)11-17-8-7-16(3)20(23(17)21)10-9-19-13-18(26)14-22(27)29-19/h7-8,11,15-16,18-21,23,26H,6,9-10,12-14H2,1-5H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RYMZZMVNJRMUDD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)(C)C(=O)OC1CC(C=C2C1C(C(C=C2)C)CCC3CC(CC(=O)O3)O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H38O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60861018 | |

| Record name | 8-(2-(4-Hydroxy-6-oxotetrahydro-2H-pyran-2-yl)ethyl)-3,7-dimethyl-1,2,3,7,8,8a-hexahydro-1-naphthalenyl 2,2-dimethylbutanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60861018 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

418.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

892395-81-2 | |

| Record name | 8-(2-(4-Hydroxy-6-oxotetrahydro-2H-pyran-2-yl)ethyl)-3,7-dimethyl-1,2,3,7,8,8a-hexahydro-1-naphthalenyl 2,2-dimethylbutanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60861018 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Chemical Synthesis and Structural Attributes of Simvastatin

Elucidation of Simvastatin (B1681759) Biosynthetic Pathways

While this compound itself is not produced naturally, its precursor, lovastatin (B1675250), is a fungal polyketide synthesized by Aspergillus terreus. globalresearchonline.net The biosynthesis of lovastatin is a complex process involving a multi-enzyme pathway. The direct fermentative production of this compound was long considered impossible because the necessary precursor, 2,2-dimethylbutyrate, is not typically synthesized by lovastatin-producing organisms. ijcmas.com

However, advances in biotechnology have led to the development of methods for the direct production of this compound through fermentation. nih.gov One approach involves engineering Aspergillus terreus by modifying the lovF gene, which results in a hybrid polyketide synthase capable of producing the 2,2-dimethylbutyrate side chain characteristic of this compound. nih.gov This allows for the direct fermentation of this compound, bypassing the need for semi-synthesis from lovastatin. nih.gov

Semisynthetic Routes and Chemical Modifications of this compound

The traditional and most common method for producing this compound is through the semi-synthesis from lovastatin. globalresearchonline.netnih.gov This process involves the replacement of the 2-methylbutyryl side chain of lovastatin with a 2,2-dimethylbutyryl group. globalresearchonline.net Several synthetic routes have been developed to achieve this transformation.

One widely used method begins with the hydrolysis of lovastatin to produce monacolin J, a key intermediate. globalresearchonline.netmdpi.com This is followed by a series of protection and deprotection steps to selectively acylate the C8 hydroxyl group with 2,2-dimethylbutyryl chloride. globalresearchonline.netepa.gov Specifically, the C13 hydroxyl group is often protected with a silyl (B83357) group, such as t-butyldimethylsilyl chloride, before acylation. naturalspublishing.com

Another approach involves the direct methylation of a lovastatin derivative. epa.govgoogle.com In this route, lovastatin is first converted to an amide, such as lovastatin cyclopropylamide or lova-di-ethyl amide, which is then methylated using a strong base like n-butyl lithium and methyl iodide. google.comacs.org This method can be more cost-effective by reducing the number of protection and deprotection steps. acs.org

More recently, biocatalytic methods have been developed that offer a greener and more efficient alternative to traditional chemical synthesis. epa.gov These methods utilize enzymes, such as the acyltransferase LovD from Aspergillus terreus, to directly catalyze the acylation of monacolin J to this compound. nih.govmdpi.comproteopedia.org This one-step, whole-cell biocatalytic process can achieve very high conversion rates without the need for chemical protection steps. nih.gov

Table 1: Comparison of Semisynthetic Routes to this compound

| Route | Key Steps | Advantages | Disadvantages |

| Hydrolysis and Acylation | 1. Hydrolysis of lovastatin to monacolin J. globalresearchonline.netmdpi.com 2. Protection of hydroxyl groups. globalresearchonline.netnaturalspublishing.com 3. Acylation with 2,2-dimethylbutyryl chloride. globalresearchonline.netepa.gov 4. Deprotection. epa.gov | Well-established and widely used. | Multi-step process with lower overall yields and use of hazardous reagents. epa.gov |

| Direct Methylation | 1. Conversion of lovastatin to an amide derivative. google.comacs.org 2. Methylation using a strong base and methyl iodide. google.com 3. Hydrolysis and lactonization. google.com | Fewer chemical steps, potentially more cost-effective. acs.org | Use of hazardous reagents like n-butyl lithium and methyl iodide. epa.gov |

| Biocatalytic Synthesis | 1. Hydrolysis of lovastatin to monacolin J. epa.gov 2. Enzymatic acylation of monacolin J using LovD acyltransferase. nih.govmdpi.com | High conversion rates (>99%), environmentally friendly, fewer steps. nih.govepa.gov | Requires specialized enzymes and fermentation technology. |

Stereochemical Considerations in this compound Chemistry

This compound possesses a complex stereochemistry with seven chiral carbon atoms. vaia.com The specific three-dimensional arrangement of these stereocenters is crucial for its biological activity. The dihydroxyheptanoic acid portion of the molecule, which is the pharmacophore, must have the correct 3R,5R stereochemistry to effectively inhibit HMG-CoA reductase. wikipedia.org

The stereochemistry of the ester side chain, however, is considered less critical for the inhibitory binding to the enzyme. globalresearchonline.net The enzyme's active site can accommodate various compact, branched-chain aliphatic acyl groups. globalresearchonline.net

Structure-Activity Relationship (SAR) Studies of this compound Analogues

Pharmacophore Identification for HMG-CoA Reductase Binding

The key to this compound's inhibitory activity lies in its structural similarity to the natural substrate of HMG-CoA reductase, HMG-CoA. wikipedia.orgnih.gov The essential pharmacophore is the modified hydroxyglutaric acid component, specifically the dihydroxyheptanoic acid unit. wikipedia.org This part of the molecule mimics both the substrate HMG-CoA and the mevaldyl-CoA transition state intermediate, allowing it to bind competitively to the active site of the enzyme. wikipedia.org this compound, in its active hydroxy acid form, directly competes with HMG-CoA for this binding site. globalresearchonline.net

Impact of Side Chain Modifications on Potency and Selectivity

The side chain of this compound plays a significant role in its potency. The addition of a methyl group at the C2' position of the lovastatin side chain to create the 2,2-dimethylbutyryl group of this compound increases its inhibitory potency. globalresearchonline.netacs.orgresearchgate.net This structural modification makes this compound approximately 2.5 times more potent than lovastatin in inhibiting HMG-CoA reductase. researchgate.net

The hydrophobic ring structure is also crucial for binding to the enzyme. Modifications to this part of the molecule can affect the drug's physical properties, such as solubility, and its pharmacokinetic profile. sysrevpharm.org

Conformational Analysis and Molecular Modeling of this compound Interactions

Molecular modeling and conformational analysis have provided valuable insights into how this compound interacts with HMG-CoA reductase. These studies show that statins bind to the L-domain of the enzyme. nih.gov The HMG-CoA-like pharmacophore occupies the cis-loop of the active site, forming several polar interactions with amino acid residues. nih.gov The hydrophobic ring structures of the statin fit into a shallow hydrophobic groove on the enzyme, which sterically hinders the binding of the natural substrate, HMG-CoA. wikipedia.orgnih.gov

Molecular dynamics simulations have been used to refine the three-dimensional models of the this compound-enzyme complex, confirming that this compound binds stably within the active site. asianpubs.org These simulations highlight the importance of hydrogen bonds and hydrophobic interactions in the stability of the complex. asianpubs.org Furthermore, computational models have been developed to predict the miscibility of this compound with various polymer carriers in drug delivery systems, which is crucial for formulation development. researchgate.netnih.govacs.org Molecular dynamics simulations have also been used to study the interaction of this compound with cell membranes, showing that its naphthalene (B1677914) ring has hydrophobic interactions with the acyl chains of phospholipids, while the inhibitor moiety has ionic interactions with the polar head groups. nih.gov

Molecular and Cellular Pharmacodynamics of Simvastatin

Mechanism of HMG-CoA Reductase Allosteric Inhibition by Simvastatin (B1681759)

This compound is administered as an inactive lactone prodrug that is converted in vivo to its active β-hydroxy acid form. globalresearchonline.netrndsystems.comfrontiersin.org This active form is structurally similar to the endogenous substrate HMG-CoA, enabling it to act as a competitive inhibitor of HMG-CoA reductase. mdpi.comnih.gov

The active form of this compound competes with HMG-CoA for the active site on the HMG-CoA reductase enzyme. globalresearchonline.netnih.govmdpi.com The binding affinity of statins for the enzyme is in the nanomolar range, which is significantly higher than the micromolar affinity of the natural substrate, HMG-CoA. mdpi.comhelsinki.fi This strong, reversible binding effectively blocks the conversion of HMG-CoA to mevalonate (B85504), a critical step in cholesterol synthesis. globalresearchonline.nethelsinki.fi The HMG-like moiety of this compound binds to the narrow pocket where HMG normally binds. helsinki.fi

The interaction between this compound and HMG-CoA reductase involves a number of molecular interactions. The HMG-like portion of the statin molecule is crucial for its binding to the enzyme. niscpr.res.in The decalin ring and butyryl side chain of this compound engage in hydrophobic interactions with the active site. niscpr.res.in Specifically, the decalin ring interacts with a helix of the enzyme. researchgate.net Additionally, van der Waals forces contribute to the binding between the inhibitor and hydrophobic side chains of amino acid residues within the enzyme. globalresearchonline.nethelsinki.fi These interactions collectively ensure a high-affinity binding that effectively inhibits the enzyme's catalytic activity. globalresearchonline.net

Downstream Effects on the Mevalonate Pathway

The inhibition of HMG-CoA reductase by this compound has significant downstream consequences on the mevalonate pathway, extending beyond the reduction of cholesterol synthesis. nih.govatsjournals.org

A key consequence of HMG-CoA reductase inhibition is the reduced synthesis of isoprenoid intermediates, such as farnesyl pyrophosphate (FPP) and geranylgeranyl pyrophosphate (GGPP). nih.govresearchgate.net These molecules are vital for various cellular processes. frontiersin.org Studies have shown that the effects of this compound can be reversed by the addition of mevalonate or GGPP, but not FPP in some cellular contexts, highlighting the critical role of GGPP depletion in this compound's actions. physiology.orgpnas.org This depletion of isoprenoids is a central mechanism underlying many of the pleiotropic effects of statins. nih.gov

Table 1: Impact of this compound on Mevalonate Pathway Intermediates and Reversal Effects

| Treatment | Effect on Isoprenoid Levels | Reversal of this compound's Effects | Reference(s) |

|---|---|---|---|

| This compound | Depletion of FPP and GGPP | - | nih.govresearchgate.net |

| This compound + Mevalonate | - | Reverses this compound-induced effects | pnas.org |

| This compound + FPP | - | Does not reverse this compound's effects in some cell types | physiology.org |

| This compound + GGPP | - | Reverses this compound-induced effects | physiology.orgpnas.org |

FPP and GGPP are essential for the post-translational modification of small GTP-binding proteins, a process known as prenylation. nih.govfrontiersin.org This modification is crucial for the proper membrane localization and function of proteins such as those in the Rho, Rac, and Cdc42 families. nih.govarchivesofmedicalscience.com By depleting FPP and GGPP, this compound inhibits the prenylation of these proteins. nih.govresearchgate.net This inhibition has been observed at clinically relevant concentrations of this compound and affects the function of these key signaling molecules involved in processes like cell migration and cytoskeletal organization. nih.govresearchgate.net For example, this compound treatment has been shown to promote the cytosolic localization of RhoA, Cdc42, and Rac1/2/3, indicating a disruption of their normal membrane-associated function. researchgate.net

Pleiotropic Mechanisms and Off-Target Pathway Modulation

Beyond its primary mechanism of HMG-CoA reductase inhibition, this compound exhibits a wide range of pleiotropic effects that are largely independent of its cholesterol-lowering action. nih.govfrontiersin.org These effects are primarily mediated by the inhibition of the synthesis of isoprenoid intermediates. nih.gov

This compound's pleiotropic effects include:

Anti-inflammatory and Immunomodulatory Properties : this compound can modulate immune responses, in part by affecting T-cell activation and reducing the expression of pro-inflammatory factors. atsjournals.orgresearchgate.net Some research suggests statins can directly interact with leukocyte-function antigen-1 (LFA-1), an integrin involved in leukocyte adhesion, through an allosteric site, thereby blocking lymphocyte adhesion to the endothelium. ahajournals.org

Modulation of Signaling Pathways : this compound has been shown to influence several key signaling pathways. For instance, it can suppress the PI3K/Akt/mTOR and MAPK/ERK pathways, which are involved in cell proliferation and survival. nih.gov It can also activate AMP-activated protein kinase (AMPK), a cellular energy sensor. rndsystems.comfrontiersin.org

Effects on Endothelial Function : this compound can improve endothelial function by increasing the bioavailability of nitric oxide (NO). nih.gov This is achieved by upregulating endothelial nitric oxide synthase (eNOS) expression, partly through the inhibition of RhoA geranylgeranylation. nih.gov

Induction of Apoptosis and Autophagy : this compound can induce apoptosis in various cell types, a process that can be reversed by mevalonate, FPP, and GGPP. nih.govresearchgate.net It has also been shown to inhibit autophagy. rndsystems.com

Regulation of Gene Expression : this compound treatment can lead to changes in the expression of numerous genes. For example, it can induce the expression of genes involved in sterol biosynthesis as a compensatory response to reduced cholesterol levels. nih.gov It has also been shown to modulate the expression of genes related to cell proliferation. plos.org

Table 2: Summary of this compound's Pleiotropic Effects and Associated Pathways

| Pleiotropic Effect | Mediating Pathway/Mechanism | Reference(s) |

|---|---|---|

| Anti-inflammatory | Inhibition of LFA-1, reduction of pro-inflammatory cytokines | researchgate.netahajournals.org |

| Immunomodulation | Modulation of T-cell activation | atsjournals.org |

| Anti-proliferative | Suppression of PI3K/Akt/mTOR and MAPK/ERK pathways | nih.gov |

| Pro-apoptotic | Intrinsic apoptosis pathway | nih.govresearchgate.net |

| Improved Endothelial Function | Increased eNOS expression via RhoA inhibition | nih.gov |

| AMPK Activation | - | rndsystems.comfrontiersin.org |

| Autophagy Inhibition | - | rndsystems.com |

Endothelial Nitric Oxide Synthase (eNOS) Activation

This compound enhances the production and bioavailability of nitric oxide (NO) through multiple mechanisms centered on endothelial nitric oxide synthase (eNOS). A primary mechanism is the post-translational activation of eNOS via phosphorylation. This compound can induce the rapid phosphorylation of eNOS at serine residue 1177, a key activating site. nih.gov This is largely mediated through the activation of the Phosphoinositide 3-kinase (PI3K)/protein kinase B (Akt) signaling pathway. mdpi.comahajournals.orgnih.gov Activation of Akt by this compound leads to the direct phosphorylation and subsequent activation of eNOS, thereby increasing NO production. mdpi.comahajournals.orgnih.gov The activation of the PI3K/Akt pathway by statins is a crucial component of their effect on NO production, and inhibitors of this pathway can suppress these effects. mdpi.comahajournals.org

Another significant pathway involved is the AMP-activated protein kinase (AMPK) pathway. In-vitro and in-vivo studies have demonstrated that this compound can activate AMPK, which in turn phosphorylates eNOS at Ser1177, leading to increased NO-dependent vasodilation. nih.govmdpi.com The effects of this compound on eNOS phosphorylation and arterial function can be prevented by AMPK inhibitors. nih.gov

Furthermore, this compound influences eNOS at the level of gene and protein expression. By inhibiting the synthesis of mevalonate and consequently the isoprenoid geranylgeranyl pyrophosphate (GGPP), this compound prevents the activation of the small GTPase Rho. ahajournals.org The inhibition of the Rho/Rho-kinase (ROCK) pathway leads to increased eNOS mRNA stability and, subsequently, higher eNOS protein levels. mdpi.comahajournals.orgmcmaster.ca this compound has been shown to upregulate eNOS expression and prevent its downregulation under conditions like hypoxia. mcmaster.caahajournals.org It can also increase the expression of NOS3, the gene encoding eNOS, by reducing the expression of specific microRNAs (miR-221) that target NOS3 mRNA. mdpi.com

Anti-Inflammatory Signaling Pathways (e.g., NF-κB, MAPK)

This compound exerts significant anti-inflammatory effects by modulating key signaling pathways, most notably the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) pathways.

This compound has been shown to inhibit the activation of NF-κB, a central regulator of inflammatory gene expression. nih.gov In various cell types, including intestinal epithelial cells and human leukemia cells, this compound blocks the degradation of IκBα, the inhibitory protein of NF-κB. nih.govaai.org This prevents the phosphorylation and nuclear translocation of the p65 subunit of NF-κB, thereby suppressing its transcriptional activity. aai.orgspandidos-publications.com This inhibition leads to the downregulation of numerous NF-κB-regulated gene products involved in inflammation, cell proliferation, and survival. aai.orgspandidos-publications.com The inhibitory effect on NF-κB can be reversed by mevalonate, indicating its dependence on the inhibition of the HMG-CoA reductase pathway. aai.org

This compound also modulates the MAPK signaling cascades, including the p38 MAPK pathway. In models of oxidative stress, this compound can inhibit the activation of the NADPH oxidase/p38 MAPK pathway. frontiersin.orgnih.gov This inhibition helps to reduce neuronal apoptosis and inflammation. frontiersin.orgnih.gov In osteosarcoma cells, this compound induces apoptosis by disrupting RhoA function and activating both AMPK and p38 MAPK, with AMPK acting upstream of p38. aacrjournals.org Conversely, in other contexts, such as endometrial and ovarian cancer, this compound has been found to inhibit the phosphorylation of p42/44 MAPK (ERK1/2), contributing to its anti-proliferative effects. oncotarget.comscienceopen.com

Antioxidant Defense Mechanisms (e.g., Nrf2/HO-1 pathway)

This compound enhances cellular antioxidant defenses through mechanisms that include the upregulation of key antioxidant enzymes. One of the prominent pathways affected is the Nuclear factor erythroid 2-related factor 2 (Nrf2)/Heme oxygenase-1 (HO-1) pathway. This compound treatment has been observed to increase the expression of HO-1, an enzyme with potent antioxidant and anti-inflammatory properties. frontiersin.org This induction of HO-1 contributes to the protective effects of this compound against oxidative stress. frontiersin.org

In addition to HO-1, this compound can enhance the expression of other antioxidant proteins. Studies have shown that this compound treatment leads to increased levels of superoxide (B77818) dismutase (SOD) and glutamate-cysteine ligase modifier subunit (GCLM), which is involved in the synthesis of the primary intracellular antioxidant, glutathione. frontiersin.orgnih.gov These effects collectively bolster the cell's capacity to neutralize reactive oxygen species (ROS), thereby mitigating oxidative damage. frontiersin.org

Immunomodulatory Effects (e.g., T-cell differentiation, cytokine production, MHC class II)

This compound possesses broad immunomodulatory properties, affecting various aspects of both innate and adaptive immunity. archivesofmedicalscience.com A key effect is the modulation of T-cell function and differentiation. This compound can suppress the differentiation of pro-inflammatory T helper 1 (Th1) and Th17 cells while promoting the differentiation of regulatory T cells (Tregs) and Th2 cells. archivesofmedicalscience.comfrontiersin.orgresearchgate.net This shift is partly achieved by inhibiting the expression of critical transcription factors, such as IFN regulatory factor 4 (IRF4), which is essential for Th17 differentiation. oup.com The effect on T-cell differentiation is dependent on the inhibition of isoprenoid synthesis, particularly geranylgeranylation. frontiersin.orgoup.com

This compound also alters cytokine production. It generally reduces the secretion of pro-inflammatory cytokines such as Interferon-gamma (IFN-γ), Interleukin-17 (IL-17), IL-6, and IL-1β. archivesofmedicalscience.comnih.govelsevier.es In contrast, it can increase the production of anti-inflammatory cytokines like IL-10 and Th2-associated cytokines like IL-4. oup.comnih.gov For instance, in CD4+ T cells from multiple sclerosis patients, this compound inhibited the secretion of IL-17A, IL-17F, and IL-22. oup.com

A crucial mechanism for this compound's immunomodulatory action is its ability to inhibit the expression of Major Histocompatibility Complex class II (MHC-II) molecules on antigen-presenting cells (APCs) like dendritic cells, macrophages, and endothelial cells. archivesofmedicalscience.comahajournals.orgsmw.ch this compound specifically represses the IFN-γ-inducible expression of MHC-II by downregulating the master transcriptional coactivator, CIITA. ahajournals.orgsmw.chnih.gov This effect is dose-dependent and can be reversed by mevalonate. smw.chnih.gov By reducing MHC-II expression, this compound impairs the ability of APCs to present antigens to CD4+ T cells, thereby suppressing T-cell activation and proliferation. ahajournals.org

| Target/Process | Effect of this compound | Key Mediators/Pathways | References |

|---|---|---|---|

| Th17 Differentiation | Inhibition | Inhibition of IRF4 expression, Inhibition of geranylgeranylation | archivesofmedicalscience.comfrontiersin.orgoup.com |

| Treg Differentiation | Promotion | Inhibition of protein geranylgeranylation | archivesofmedicalscience.comfrontiersin.org |

| Th1 Differentiation | Inhibition | Decreased IFN-γ secretion | researchgate.netoup.com |

| Th2 Differentiation | Promotion | Induction of Ym1 in dendritic cells, Increased IL-4 production | archivesofmedicalscience.comoup.compnas.org |

| Pro-inflammatory Cytokine Production (e.g., IFN-γ, IL-17, IL-6) | Decrease | Suppression of T-cell activation | archivesofmedicalscience.comnih.govelsevier.es |

| Anti-inflammatory Cytokine Production (e.g., IL-10) | Increase | Modulation of T-cell responses | nih.gov |

| MHC Class II Expression | Inhibition on APCs | Downregulation of CIITA promoter IV | ahajournals.orgsmw.chnih.gov |

Regulation of Gene Expression and Cellular Processes

Sterol Regulatory Element-Binding Protein (SREBP) Pathway Modulation

This compound's primary mechanism of action, the inhibition of HMG-CoA reductase, directly impacts the Sterol Regulatory Element-Binding Protein (SREBP) pathway, a central regulator of lipid homeostasis. By reducing intracellular cholesterol levels, this compound triggers the activation of SREBP-2. researchgate.netoncotarget.comarvojournals.org This activation involves the proteolytic cleavage of the membrane-bound SREBP-2 precursor, allowing its active N-terminal domain to translocate to the nucleus. arvojournals.org

Once in the nucleus, SREBP-2 binds to sterol regulatory elements (SREs) in the promoter regions of its target genes, upregulating their transcription. ahajournals.org This leads to increased expression of genes involved in cholesterol synthesis and uptake, such as HMG-CoA synthase and the LDL receptor (LDLR). oncotarget.com Beyond lipid metabolism, SREBP-2 activation by this compound has been shown to transcriptionally upregulate other genes, including the tumor suppressor gene PTEN and the oncogene SND1. oncotarget.comahajournals.orgdoi.org The induction of PTEN expression appears to be a mechanism contributing to the anti-cancer effects of statins. doi.org

Apoptosis and Cell Cycle Regulation in Specific Cell Types

This compound can induce apoptosis (programmed cell death) and regulate the cell cycle in various cell types, particularly cancer cells. nih.gov This effect is often dose- and time-dependent and is linked to the inhibition of the mevalonate pathway. nih.govspandidos-publications.com

In several cancer cell lines, including breast cancer, osteosarcoma, and bile duct cancer, this compound treatment leads to the induction of apoptosis. aacrjournals.orgspandidos-publications.comgutnliver.org The molecular mechanism often involves the modulation of the Bcl-2 family of proteins, specifically by upregulating the pro-apoptotic protein Bax and downregulating the anti-apoptotic protein Bcl-2. nih.govspandidos-publications.comgutnliver.org This shift in the Bax/Bcl-2 ratio promotes the release of cytochrome c from mitochondria and activates the caspase cascade, including key executioner caspases like caspase-3 and initiator caspases like caspase-9. spandidos-publications.comgutnliver.org

This compound also affects cell cycle progression, frequently causing an arrest in the G0/G1 phase. nih.govspandidos-publications.com This cell cycle arrest is associated with the downregulation of key regulatory proteins such as cyclin D1. spandidos-publications.com By halting cell cycle progression and inducing apoptosis, this compound effectively inhibits the proliferation of susceptible cancer cells. oncotarget.comspandidos-publications.com

| Cell Type | Effect | Molecular Changes | References |

|---|---|---|---|

| MDA-MB-231 (Breast Cancer) | Induces apoptosis, G0/G1 arrest | ↑ Bax, ↓ Bcl-2, ↑ Caspase-3, -8, -9, ↓ Cyclin D1 | spandidos-publications.com |

| Bile Duct Cancer Cells | Induces apoptosis | ↑ Bax, ↓ Bcl-2, ↑ Caspase-3 activity | gutnliver.org |

| HT-29 (Colon Cancer) | Induces apoptosis | ↑ Bax, ↓ Bcl-2, ↑ Caspase-3 activity | spandidos-publications.com |

| NB4 (Leukemia) | Inhibits proliferation, Induces apoptosis | Downregulation of multiple NF-κB pathway genes | spandidos-publications.com |

| Ovarian Cancer Cells | Inhibits proliferation, G1 arrest, Induces apoptosis | ↓ p-AKT, ↓ p-p42/44, ↑ Cleaved Caspase-3 | oncotarget.com |

| AXT (Osteosarcoma) | Induces apoptosis | Activation of AMPK and p38 MAPK | aacrjournals.org |

Autophagy Induction and Related Cellular Responses

This compound has been shown to modulate autophagy, a fundamental cellular process for the degradation and recycling of cellular components. This regulation of autophagy by this compound occurs through various signaling pathways and has been observed in different cell types.

The induction of autophagy by statins, including this compound, is a complex process with dual regulatory effects. On one hand, statins can induce autophagy through pathways involving Sirtuin1 (SIRT1), p21, nuclear p53, and the LKB1-AMPK/mTOR signaling cascade. imrpress.com By inhibiting HMG-CoA reductase, this compound reduces the synthesis of geranylgeranyl pyrophosphate (GGPP), a crucial molecule for the post-translational modification of small GTPases. imrpress.com Lower levels of GGPP can activate AMP-activated protein kinase (AMPK), a key energy sensor in the cell, which in turn inhibits the mammalian target of rapamycin (B549165) (mTOR), a primary negative regulator of autophagy, thereby promoting autophagic activity. imrpress.commdpi.com

In coronary arterial myocytes, this compound has been demonstrated to induce autophagy by inhibiting the Rac1-mTOR signaling pathway. researchgate.netnih.govkarger.comnih.gov This effect is linked to the reduced prenylation and activation of Rac1, a small GTPase, leading to the inhibition of mTOR and the subsequent initiation of autophagosome formation. nih.govkarger.com The induction of autophagy in these cells may contribute to the stabilization of their contractile phenotype, preventing proliferation and growth. nih.gov

Furthermore, in the context of cardioprotection, this compound has been found to induce autophagy in the heart. ahajournals.org This is associated with a decrease in the activity of the Akt/mTOR pathway and an increase in PTEN, a negative regulator of Akt. ahajournals.org The addition of mevalonate, the product of the HMG-CoA reductase reaction, can reverse these effects, indicating that the cholesterol biosynthesis pathway mediates this compound's impact on Akt/mTOR and autophagy. ahajournals.org

The table below summarizes the key signaling pathways involved in this compound-induced autophagy.

| Signaling Pathway | Effect of this compound | Key Mediators | Cellular Context |

| AMPK/mTOR | Induction of Autophagy | ↓GGPP, ↑AMPK, ↓mTOR | General, Cancer cells, Coronary arterial myocytes imrpress.commdpi.comresearchgate.netnih.gov |

| Akt/mTOR | Induction of Autophagy | ↑PTEN, ↓Akt, ↓mTOR | Heart muscle cells ahajournals.org |

| Rac1-mTOR | Induction of Autophagy | ↓Rac1 prenylation, ↓mTOR | Coronary arterial myocytes researchgate.netnih.govkarger.com |

| p53-dependent | Induction of Autophagy | ↑p53 | Human airway smooth muscle cells, Human atrial fibroblasts mdpi.com |

Effects on Cell Adhesion, Migration, and Invasion

This compound exerts significant effects on cell adhesion, migration, and invasion, processes that are fundamental in both physiological and pathological conditions, including cancer metastasis.

The anti-metastatic properties of this compound are partly attributed to its ability to disrupt the cytoskeleton and inhibit the formation of structures required for cell movement, such as lamellipodia and filopodia. spandidos-publications.com This is achieved through the inhibition of the mevalonate pathway, which prevents the farnesylation and geranylgeranylation of small GTP-binding proteins like RhoA, Rac1, and Cdc42. spandidos-publications.com These proteins are critical regulators of actin polymerization and cytoskeletal organization. By blocking their post-translational modification, this compound can decrease the ability of cancer cells to invade the extracellular matrix. spandidos-publications.com

In various cancer cell types, this compound has been shown to inhibit migration and invasion in a dose-dependent manner. For instance, in renal cancer cells, this compound significantly inhibited cell migration and invasion. plos.org Similarly, in gastric cancer cells, this compound was found to suppress both migration and invasion. dovepress.com Studies on osteosarcoma cells have also demonstrated that this compound can suppress cell migration and invasion by down-regulating the expression of matrix metalloproteinases (MMP-2 and MMP-9), enzymes that degrade the extracellular matrix. e-century.us Furthermore, in ovarian cancer cells, this compound has been shown to block cell adhesion and invasion. oncotarget.com In colon cancer cells, this compound also effectively inhibited cell migration. wjgnet.com

The effect of this compound on cell adhesion is also mediated by its ability to modulate the expression of cell adhesion molecules (CAMs). In hypercholesterolemic patients, treatment with this compound led to a decrease in the expression of intercellular adhesion molecule-1 (ICAM-1/CD54) and its ligand CD11a/CD18 on monocytes. ahajournals.org In vitro studies have confirmed that this compound can downregulate the expression of ICAM-1 and VCAM-1 in human umbilical vein endothelial cells (HUVECs). ahajournals.orgnih.gov This reduction in CAMs can decrease the adhesion of leukocytes to the endothelium, a critical step in inflammation and atherosclerosis. ahajournals.org A systematic review and meta-analysis also concluded that statins, including this compound, significantly reduce the circulating levels of selectins (E-selectin, L-selectin, and P-selectin), another family of adhesion molecules. mdpi.com

However, one study reported that pretreatment with this compound potentiated the cytokine-induced expression of E-selectin, ICAM-1, and VCAM-1 in HUVECs. aai.org This effect was reversible by mevalonate and geranylgeranyl pyrophosphate, suggesting the involvement of an inhibitory prenylated protein. aai.org

The table below summarizes the effects of this compound on key molecules involved in cell adhesion, migration, and invasion.

| Molecule/Process | Effect of this compound | Cell Type |

| RhoA, Rac1, Cdc42 (prenylation) | Inhibition | Cancer cells spandidos-publications.com |

| Lamellipodia/Filopodia formation | Inhibition | Cancer cells spandidos-publications.com |

| MMP-2, MMP-9 | Downregulation | Osteosarcoma cells e-century.us |

| ICAM-1 (CD54) | Downregulation | Monocytes, HUVECs ahajournals.orgnih.gov |

| VCAM-1 | Downregulation | HUVECs nih.gov |

| E-selectin, L-selectin, P-selectin | Reduction in circulating levels | - mdpi.com |

| Integrin β1, β3, α2 | Decreased expression | Hepatocellular carcinoma cells spandidos-publications.com |

| VEGF | Reduction | Ovarian cancer cells oncotarget.com |

Preclinical Pharmacokinetics and Biotransformation of Simvastatin

Absorption and Distribution Characteristics in Animal Models

Preclinical studies in various animal models, including rats, dogs, and mice, have been instrumental in characterizing the absorption and distribution of simvastatin (B1681759). nih.govfda.gov Following oral administration, this compound is rapidly absorbed. fda.gov However, its systemic bioavailability is low due to extensive first-pass metabolism in the liver. researchgate.nethres.ca In dogs, for instance, it's estimated that only about 8% of the administered this compound reaches the systemic circulation unchanged due to high hepatic extraction. nih.gov

Tissue distribution studies across these animal models consistently show that the highest concentrations of this compound are found in the liver, its primary site of action. nih.govfda.gov This targeted distribution is crucial for its therapeutic effect. The distribution to other tissues is relatively poor, particularly for its active form, this compound acid. nih.gov this compound and its active metabolite are highly bound to plasma proteins, primarily albumin, with binding percentages around 95% in dogs, which is comparable to humans. fda.gov

Pharmacokinetic parameters can vary between species. For example, in dogs, the area under the curve and maximum concentration of this compound increase in a dose-dependent manner, though with high variability. researchgate.net Studies in mice have shown that this compound peaks in the blood between 30 minutes to 1 hour after administration and in the brain at the 1-hour mark. eneuro.org

Table 1: Pharmacokinetic Parameters of this compound in Animal Models

| Animal Model | Key Findings | Reference |

|---|---|---|

| Rats | Rapid absorption and extensive first-pass metabolism. fda.gov | fda.gov |

| Higher expression of P-gp in the small intestines of rats with non-alcoholic steatohepatitis was associated with decreased bioavailability of this compound. researchgate.net | researchgate.net | |

| Dogs | High hepatic extraction with only about 8% of an oral dose reaching systemic circulation. nih.gov | nih.gov |

| Dose-dependent increase in AUC and Cmax with high variability. researchgate.net | researchgate.net | |

| Mice | Peak blood concentration between 30 minutes and 1 hour post-administration. eneuro.org | eneuro.org |

| Peak brain concentration at 1 hour post-administration. eneuro.org | eneuro.org |

Elucidation of Major Metabolic Pathways

The biotransformation of this compound is a complex process involving several key enzymatic pathways that convert the inactive prodrug into its active form and subsequently into various metabolites for elimination.

This compound is administered as an inactive lactone prodrug. researchgate.net The crucial first step in its activation is the hydrolysis of this lactone ring to form its pharmacologically active β-hydroxy acid metabolite, this compound acid. drugbank.comuchile.cl This conversion is mediated by esterase enzymes, primarily carboxylesterases and paraoxonases, which are present in the liver, plasma, and intestinal wall. researchgate.netresearchgate.net The hydrolysis process is reversible. nih.gov In rats, carboxylesterase is the main enzyme responsible for this activation in the blood, while in humans, both carboxylesterase and paraoxonase are involved. mdpi.com The rate of conversion from the lactone to the acid form is notably faster in rat plasma compared to human plasma. mdpi.com

The primary route for the elimination of both this compound and this compound acid is through metabolism by the cytochrome P450 (CYP) enzyme system. researchgate.net Specifically, CYP3A4 is the major enzyme responsible for the oxidative metabolism of this compound. drugbank.comfda.gov This pathway leads to the formation of several hydroxylated metabolites. core.ac.uk While this compound itself is a substrate for CYP3A4, its active acid form, this compound acid, does not appear to undergo significant microsomal metabolism. nih.gov In male rats, Cyp2c11 has also been identified as a key enzyme in the metabolism of both this compound and this compound acid. researchgate.net The extensive metabolism by CYP3A4 contributes significantly to the low systemic bioavailability of this compound. nih.gov

Glucuronidation represents another significant metabolic pathway for statins. nih.gov The active hydroxy acid forms of statins, including this compound acid, can undergo conjugation with glucuronic acid to form acyl glucuronide conjugates. nih.gov This reaction is catalyzed by UDP-glucuronosyltransferases (UGTs), with UGT1A1 and UGT1A3 being identified as capable of forming these conjugates for this compound. nih.gov Interestingly, the formation of the acyl glucuronide of this compound acid can lead to the subsequent non-enzymatic cyclization back to the inactive this compound lactone. nih.gov This suggests that glucuronidation may play a previously underappreciated role in the interconversion between the active acid and inactive lactone forms. nih.gov While phase I metabolites of this compound are well-documented, in vitro studies using rat liver hepatocytes did not identify any phase II metabolites, possibly due to the rapid hydrolysis of this compound to this compound acid in rat plasma. mdpi.com

Identification and Characterization of this compound Metabolites

A unique metabolic pathway observed in rodents is the formation of a pentanoic acid derivative, which is thought to occur via beta-oxidation pathways similar to those in fatty acid metabolism. nih.gov In a comprehensive in vitro study using rat liver microsomes and hepatocytes, a total of 29 phase-I metabolites were identified, including novel metabolites such as exomethylene this compound acid, monohydroxy this compound acid, and dihydrodiol this compound acid. mdpi.com

Table 2: Major Identified Metabolites of this compound in Preclinical Models

| Metabolite | Method of Formation | Pharmacological Activity | Reference |

|---|---|---|---|

| This compound Acid | Ester hydrolysis | Active | drugbank.comuchile.cl |

| 6'-hydroxy-simvastatin | CYP-mediated oxidation | Active (as hydroxy acid) | fda.govnih.gov |

| 3"-hydroxy-simvastatin | CYP-mediated oxidation | Active (as hydroxy acid) | nih.gov |

| 6'-exomethylene-simvastatin | Dehydrogenation | - | nih.gov |

| 6'-hydroxymethyl-simvastatin | CYP-mediated oxidation | Active (as hydroxy acid) | fda.govnih.gov |

| 6'-carboxylic acid-simvastatin | Oxidation | Active (as hydroxy acid) | fda.govnih.gov |

| Pentanoic acid derivative | Beta-oxidation | - | nih.gov |

| Acyl glucuronide of this compound acid | Glucuronidation | Inactive, can convert to lactone | nih.gov |

Excretion Pathways and Biliary Secretion in Preclinical Species

The primary route of elimination for this compound and its metabolites in preclinical species like rats and dogs is through biliary excretion, with the majority of a dose being recovered in the feces. nih.govresearchgate.netnih.gov Studies in dogs have shown that after intravenous administration of radiolabeled this compound acid, a significant portion of the dose is excreted in the bile as the glucuronide conjugate (approximately 20%) and the lactone form (approximately 10%). nih.gov

The high concentration of an active biliary metabolite, 6'-hydroxy-simvastatin acid, in the portal vein compared to the systemic circulation suggests potential for re-entry into the liver, which could prolong its inhibitory effect on HMG-CoA reductase. nih.gov In rats with metabolic syndrome, this compound treatment was found to increase intestinal lipid secretion into the mesenteric lymph. nih.gov Furthermore, studies in mice have shown that statins can stimulate the elimination of cholesterol through the feces, with this compound primarily increasing cholesterol removal via biliary secretion. nih.gov

In Vitro and in Vivo Preclinical Investigations of Simvastatin

Cellular Models for Simvastatin (B1681759) Mechanism Elucidation

Vascular Endothelial Cell Studies

This compound has been shown to exert several beneficial effects on vascular endothelial cells, contributing to improved endothelial function. researchgate.netnih.gov These effects are often independent of its cholesterol-lowering properties and are attributed to its pleiotropic effects. nih.gov

In vitro studies using human induced pluripotent stem cell-derived endothelial cells (iPSC-ECs) have demonstrated that this compound significantly improves endothelial functions. nih.gov It achieves this by reducing chromatin accessibility at specific gene locations that regulate the endothelial-to-mesenchymal transition (EndMT), a process implicated in cardiovascular disease. nih.gov This effect is mediated in a dose-dependent manner, with this compound upregulating the expression of endothelial nitric oxide synthase (NOS3). researchgate.netnih.gov Furthermore, this compound's impact on endothelial cells is influenced by hemodynamic forces. In human abdominal aortic endothelial cells pre-conditioned with fluid shear stress, this compound was found to further elevate the expression of endothelial nitric oxide synthase (eNOS) at both the mRNA and protein levels. researchgate.net This enhancement of eNOS expression by this compound is thought to be a key mechanism behind its vascular-protective effects. researchgate.net

Studies have also explored the anti-inflammatory properties of this compound on endothelial cells. In human umbilical vein endothelial cells (HUVECs), pre-treatment with this compound significantly reduced the adhesion of neutrophils under flow conditions, a critical step in the inflammatory response.

The table below summarizes key findings from in vitro studies on the effects of this compound on vascular endothelial cells.

| Cell Type | Experimental Condition | Key Finding |

| Human iPSC-derived Endothelial Cells | Baseline and diabetic conditions | Improves endothelial function by reducing EndMT via epigenetic modulation. nih.gov |

| Human Abdominal Aortic Endothelial Cells | Pre-conditioned with fluid shear stress | Enhances eNOS mRNA and protein expression. researchgate.net |

| Human Umbilical Vein Endothelial Cells | Inflammatory mediator stimulation under flow | Reduces neutrophil adhesion. |

Smooth Muscle Cell Proliferation and Migration Assays

The proliferation and migration of vascular smooth muscle cells (SMCs) are central processes in the development of intimal hyperplasia, which can lead to the narrowing of blood vessels in conditions such as atherosclerosis and vein graft failure. nih.govresearchgate.neteurekaselect.com Preclinical studies have consistently demonstrated that this compound can inhibit these critical cellular events.

In cultured human saphenous vein SMCs, this compound has been shown to dose-dependently inhibit both proliferation and invasion. nih.gov This inhibitory effect on neointima formation in human saphenous vein organ cultures was associated with reduced activity of matrix metalloproteinase-9 (MMP-9), an enzyme involved in extracellular matrix degradation that facilitates cell migration. nih.gov

Further investigations into the mechanisms of this compound's action on SMCs have revealed its impact on key signaling pathways. In a diabetes-like model using A7r5 vascular smooth muscle cells under high glucose conditions, this compound was found to inhibit migration through two distinct pathways. ankara.edu.tr One is a mevalonate-related pathway that involves the suppression of Ras and PI3K/Akt signaling, and the other is a mevalonate-independent pathway that involves increasing the expression of RhoB. ankara.edu.tr

The table below provides a summary of the inhibitory effects of this compound on vascular smooth muscle cell proliferation and migration from in vitro studies.

| Cell Type | Assay | Finding |

| Human Saphenous Vein SMCs | Growth curves and Matrigel invasion assay | Dose-dependently inhibited SMC proliferation and invasion. nih.gov |

| A7r5 Vascular Smooth Muscle Cells | Migration assay in high glucose conditions | Dose-dependently inhibited VSMC migration. ankara.edu.tr |

| Rat Smooth Muscle Cells | Proliferation and migration assays | Partially resistant to the antiproliferative and antimigratory effects in cells overexpressing PCSK9. mdpi.com |

Macrophage Function and Foam Cell Formation

Macrophages play a crucial role in the development of atherosclerosis, particularly through the uptake of modified low-density lipoproteins (LDL) and their subsequent transformation into lipid-laden foam cells. mdpi.com this compound has been shown to modulate macrophage function in ways that can be considered anti-atherogenic.

In vitro studies have demonstrated that this compound can have a strong anti-inflammatory effect on human peripheral blood monocyte-derived macrophages. nih.gov This includes the downregulation of numerous pro-inflammatory genes such as chemokines (e.g., MCP-1) and adhesion molecules, and the upregulation of the atheroprotective transcription factor Krüppel-like factor 2 (KLF-2). nih.gov

Regarding foam cell formation, research indicates that statins can influence the cholesterol balance in macrophages. While macrophages can synthesize their own cholesterol, a process inhibited by statins, they can also take up cholesterol from their environment. mdpi.com Some studies suggest that this compound can impair the phagocytotic activity of macrophages. mdpi.com Furthermore, in a rat model of intracerebral hemorrhage, this compound treatment was observed to upregulate the expression of CD36, a scavenger receptor involved in the uptake of oxidized LDL, and facilitate a shift towards an M2-like anti-inflammatory phenotype in microglia/macrophages. mdpi.com In a study investigating the effects of this compound on M1 macrophage polarization, it was found that this compound decreased M1 markers and stimulated the expression of pro-regenerative cytokines like BMP-2 and VEGF. nih.gov

The table below summarizes key findings on the effects of this compound on macrophage function and processes related to foam cell formation.

| Cell Type | Experimental Focus | Key Finding |

| Human Peripheral Blood Monocyte-derived Macrophages | Gene expression profiling | Exerted a strong anti-inflammatory effect, upregulating the atheroprotective factor KLF-2. nih.gov |

| Primary Murine Macrophages | Phagocytotic activity | Impaired phagocytotic activity. mdpi.com |

| Rat Microglia/Macrophages (in vivo) | Macrophage polarization | Upregulated CD36 expression and facilitated M2-like phenotype polarization. mdpi.com |

| M1 Macrophages (in vitro) | Macrophage polarization and cytokine expression | Decreased M1 markers and stimulated the expression of pro-regenerative cytokines (BMP-2, VEGF). nih.gov |

Cancer Cell Line Responses to this compound

A growing body of preclinical research has investigated the potential anti-cancer effects of this compound across various cancer cell lines. These studies have consistently shown that this compound can inhibit proliferation, induce apoptosis (programmed cell death), and affect key signaling pathways involved in cancer progression in a dose- and time-dependent manner. waocp.orgspandidos-publications.com

In breast cancer cell lines, this compound has demonstrated cytotoxic effects. For instance, in MCF-7 and MDA-MB-231 cells, this compound induced cell death in a dose- and time-dependent fashion. waocp.org The half-maximal inhibitory concentration (IC50) values, which represent the concentration of a drug that is required for 50% inhibition in vitro, were found to decrease with longer incubation periods, indicating a more potent effect over time. waocp.org For example, the IC50 for MDA-MB-231 cells decreased from 26.7 µM at 24 hours to 1.7 µM at 72 hours. waocp.org

Similar anti-proliferative effects have been observed in prostate cancer cell lines. In PC-3, CWR22rv1, LAPC-4, and DU145 cells, this compound inhibited cell growth, with the PC-3 cell line being the most sensitive. researchgate.net In castration-resistant prostate cancer (CRPC) models, this compound has been shown to reduce cell viability and decrease the secretion of prostate-specific antigen (PSA). nih.gov

In lung cancer, this compound's efficacy has been linked to the p53 tumor suppressor gene status. Lung cancer cells with a p53 missense mutation exhibited a significantly lower IC50 compared to those with wild-type or null p53. researchgate.net Furthermore, this compound has been shown to overcome resistance to tyrosine kinase inhibitors (TKIs) in certain lung adenocarcinoma models. nih.gov

The following table presents a summary of the IC50 values of this compound in various cancer cell lines as reported in several in vitro studies.

| Cancer Type | Cell Line | Incubation Time | IC50 Value |

| Breast Cancer | MCF-7 | 48 hours | 8.9 µM waocp.org |

| Breast Cancer | MDA-MB-231 | 48 hours | 4.5 µM waocp.org |

| Breast Cancer | MDA-MB-231 | 72 hours | 7.979 µM spandidos-publications.com |

| Breast Cancer | T47D | 24 hours | 25.25 µg/mL researchgate.net |

| Prostate Cancer | PC-3 | 3 days | 75 nM researchgate.net |

| Prostate Cancer | LNCaP | Not Specified | >50% growth reduction at 1 µM mdpi.com |

| Prostate Cancer | PC3-KD (Radioresistant) | 48 hours | ~100 µM frontiersin.org |

| Lung Cancer | H1975 (EGFR T790M, L858R) | 72 hours | ~25 µM nih.gov |

| Lung Cancer | H3255 (EGFR L858R) | 72 hours | ~25 µM nih.gov |

| Lung Cancer | H2228 (EML4-ALK fusion) | 72 hours | ~25 µM nih.gov |

| Lung Cancer | A549 | Not Specified | 50 µM nih.gov |

| Lung Cancer | Bm7 (p53 mutant) | 48 hours | 7 µM researchgate.net |

| Colorectal Cancer | HT29 | Not Specified | <20 µM waocp.org |

| Colorectal Cancer | SW620 | Not Specified | <20 µM waocp.org |

| Colorectal Cancer | SW480 | Not Specified | <20 µM waocp.org |

| Glioma | U251 | Not Specified | Significant inhibition at 10 µM nih.gov |

| Glioma | U87 | Not Specified | Significant inhibition at 10 µM nih.gov |

Neuronal and Glial Cell Culture Models

Preclinical investigations using neuronal and glial cell culture models have explored the potential neuroprotective and, conversely, neurotoxic effects of this compound. These studies are crucial for understanding the compound's impact on the central nervous system.

Evidence suggests that this compound may offer neuroprotection in the context of Alzheimer's disease models. In primary cultures of cortical neurons treated with amyloid-β (Aβ) peptide, a hallmark of Alzheimer's disease, pre-incubation with this compound was shown to prevent the rise in cytosolic calcium concentration and the accumulation of reactive oxygen species.

Conversely, other in vitro studies have pointed towards potential neurotoxicity associated with this compound treatment. In the human neuroblastoma SH-SY5Y cell line, this compound treatment led to significant increases in intracellular and mitochondrial reactive oxygen species production. nih.gov This was accompanied by an inhibition of mitochondrial electron transport chain complexes I and II-III, a decrease in neuronal Coenzyme Q10 content, and a reduction in cell viability. nih.gov Another study using a primary cultured rat spinal cord model under oxygen and glucose deprivation-reoxygenation conditions found that this compound at a concentration of 50 µM statistically decreased the viability of healthy motor neurons. researchgate.net

In glial cells, this compound has been shown to modulate inflammatory responses. In cultured cortical and hypothalamic astrocytes, this compound decreased the extracellular levels of pro-inflammatory cytokines such as tumor necrosis factor-α (TNF-α) and interleukin-1β (IL-1β), while increasing the anti-inflammatory cytokine interleukin-10 (IL-10).

The table below summarizes key findings from in vitro studies on the effects of this compound on neuronal and glial cells.

| Cell Type | Experimental Model | Key Finding |

| Primary Cortical Neurons | Amyloid-β induced toxicity | Prevents rise in cytosolic Ca²⁺ and accumulation of reactive oxygen species. |

| SH-SY5Y Human Neuronal Cells | Neurotoxicity assessment | Increased reactive oxygen species, mitochondrial dysfunction, and decreased cell viability. nih.gov |

| Primary Rat Spinal Cord Motor Neurons | Oxygen-glucose deprivation-reoxygenation | Decreased viability of healthy motor neurons at 50 µM. researchgate.net |

| Cultured Cortical and Hypothalamic Astrocytes | Inflammatory response | Decreased pro-inflammatory cytokines (TNF-α, IL-1β) and increased anti-inflammatory cytokine (IL-10). |

Mesenchymal Stromal Cell Proliferation and Gene Expression

Mesenchymal stromal cells (MSCs) are multipotent cells with significant potential in regenerative medicine. nih.govresearchgate.net In vitro studies have revealed that this compound can modulate the proliferation and gene expression of MSCs in a dose-dependent manner. nih.govuni.lunih.gov

The effects of this compound on MSC proliferation are linked to its inhibition of the mevalonate (B85504) pathway, as the addition of mevalonate can reverse these effects. nih.gov

Gene expression analyses have further elucidated the molecular mechanisms behind this compound's effects on MSCs. Microarray and quantitative PCR studies have shown that this compound regulates the expression of genes involved in cell cycle, proliferation, and senescence pathways. nih.gov For instance, in stem cells isolated from the apical papilla (SCAPs), RNA sequencing revealed that this compound upregulated genes enriched in pathways involving osteogenic differentiation, such as the TGF-β signaling pathway, while downregulating genes related to cell proliferation and apoptosis. nih.gov In human dental pulp stem cells, this compound at concentrations of 1, 5, and 10 µM significantly reduced cell viability. mdpi.com

The table below summarizes the dose-dependent effects of this compound on MSC proliferation and the regulation of specific genes.

| Cell Type | Effect on Proliferation | Regulated Genes |

| Amniotic Membrane and Bone Marrow MSCs | Negatively modulates proliferation in a dose-dependent manner. nih.govuni.lu | Modulates expression of genes involved in cell cycle, proliferation, and senescence. nih.gov |

| Stem Cells from Apical Papilla (SCAPs) | Downregulates genes related to cell proliferation. nih.gov | Upregulates genes in TGF-β, FoxO, and MAPK signaling pathways; downregulates genes in DNA replication and cell cycle pathways. nih.gov |

| Human Dental Pulp Stem Cells (hDPSCs) | Significantly reduced cell viability at 1, 5, and 10 µM. mdpi.com | Upregulation of ALP activity and osteogenic genes (OCN, MEPE) at 1 µM. mdpi.com |

Glomerular Mesangial Cell Signaling Modulation

This compound has been shown to exert direct cellular effects on glomerular mesangial cells, independent of its lipid-lowering properties. In vitro studies have demonstrated that this compound can modulate key signaling pathways involved in mesangial cell proliferation, extracellular matrix (ECM) production, and inflammation, which are critical processes in the pathogenesis of glomerular diseases.

One of the primary effects of this compound is the inhibition of mesangial cell proliferation. nih.govu-fukui.ac.jp This anti-proliferative effect is achieved in part through the downregulation of platelet-derived growth factor (PDGF)-B chain and its receptor, as well as c-myc mRNA expression. u-fukui.ac.jp Furthermore, this compound has been found to decrease the concentration-dependent proliferation and cell number of both rat and human mesangial cells. nih.gov This is associated with the disassembly of actin stress fibers, a key component of the cellular cytoskeleton. nih.gov The mechanism underlying these cytoskeletal changes involves the inhibition of geranylgeranylation of RhoA, a small GTP-binding protein that regulates cell morphology and proliferation. nih.gov

In the context of diabetic nephropathy, this compound has been shown to reverse high glucose-induced apoptosis of mesangial cells. karger.com This protective effect is mediated through the modulation of the Wnt/β-catenin signaling pathway. karger.com this compound was found to prevent the downregulation of Wnt4 and Wnt5a, restore Akt activity, and thereby block mesangial cell apoptosis. karger.com Additionally, this compound can inhibit the expression of type A scavenger receptors in human mesangial cells, which may slow the progression of glomerulosclerosis. cjn.org.cn

The signaling cascade initiated by arginine vasopressin (AVP), which can promote mesangial cell growth, is also inhibited by this compound. nih.gov this compound was found to reduce AVP-mobilized intracellular calcium, prevent AVP-induced cellular alkalinization, and inhibit the activation of mitogen-activated protein (MAP) kinase. nih.gov This inhibition of AVP's cellular actions further contributes to the anti-proliferative effect of this compound on mesangial cells. nih.gov

| Parameter | Effect of this compound | Signaling Pathway/Molecule Affected | Cell Type |

| Cell Proliferation | Decreased | PDGF-B chain, PDGF receptor, c-myc, RhoA | Rat and Human Mesangial Cells |

| Extracellular Matrix | Suppressed Type IV Collagen, Suppressed PAI-1, Upregulated Type III Collagen | TGF-β (unaffected) | Murine Mesangial Cells |

| Apoptosis (High Glucose) | Decreased | Wnt/β-catenin, Akt | Mesangial Cells |

| AVP-induced Signaling | Inhibited | Intracellular Calcium, MAP Kinase | Rat Glomerular Mesangial Cells |

Animal Models for this compound Efficacy and Mechanism Studies

Animal models, particularly apolipoprotein E-deficient (ApoE-/-) and low-density lipoprotein receptor-deficient (LDLR-/-) mice, have been instrumental in elucidating the anti-atherosclerotic effects of this compound beyond its cholesterol-lowering properties. In ApoE-/- mice, a model that develops atherosclerosis spontaneously, this compound has demonstrated significant anti-inflammatory and anti-atherosclerotic activities independent of plasma cholesterol reduction. nih.govahajournals.orgahajournals.org

Studies have shown that in ApoE-/- mice fed a Western-style diet, this compound treatment did not alter plasma lipid levels but significantly reduced the aortic cholesterol content. nih.govahajournals.orgresearchgate.net Specifically, total cholesterol, free cholesterol, and cholesteryl ester levels in the aortas of this compound-treated mice were decreased by 23%, 19%, and 34%, respectively. nih.govresearchgate.net This suggests a direct effect of this compound on the vessel wall.

The anti-inflammatory properties of this compound have also been confirmed in these models. This compound has been shown to have a strong anti-inflammatory effect on macrophages, which are key cells in the development of atherosclerotic plaques. oup.com It upregulates the atheroprotective transcription factor Kruppel-like factor 2 (KLF-2) while downregulating pro-inflammatory molecules. oup.com This modulation of macrophage activity contributes to the stabilization of atherosclerotic plaques. ahajournals.org

In ApoE-/- mice, this compound has also been found to inhibit cardiac hypertrophy and fibrosis. nih.gov This was associated with an increase in the expression of peroxisome proliferator-activated receptors (PPAR) α and γ, and a reduction in matrix metalloproteinase-9 (MMP-9) and Cathepsin S levels. nih.gov

| Animal Model | Key Findings | Mechanism of Action |

| ApoE-/- Mice | Reduced aortic cholesterol content without altering plasma lipids. | Anti-inflammatory effects, direct action on the vessel wall. |

| ApoE-/- Mice | Attenuated cardiac hypertrophy and fibrosis. | Increased PPARα and PPARγ expression, reduced MMP-9 and Cathepsin S. |

In animal models of cardiovascular dysfunction, this compound has shown protective effects on the heart, independent of its lipid-lowering actions. In a transgenic rabbit model of human hypertrophic cardiomyopathy, this compound induced regression of cardiac hypertrophy and fibrosis, and improved cardiac function. ahajournals.org This was accompanied by a reduction in the activity of extracellular signal-regulated kinase (ERK) 1/2. ahajournals.org

A study using a rat model of isoproterenol-induced cardiac hypertrophy demonstrated that pretreatment with this compound prevented the development of hypertrophy. researchgate.net The protective mechanism was linked to the modulation of the Janus kinase/signal transducer and activator of transcription (JAK/STAT) signaling pathway in the heart. researchgate.net

In ApoE-/- mice fed a "Western-style diet," this compound was also shown to inhibit cardiac hypertrophy and fibrosis. nih.gov The beneficial effects were attributed to an increase in the expression of PPAR α and γ, and a decrease in the levels of MMP-9 and Cathepsin S. nih.gov

| Animal Model | Condition | Key Findings | Potential Mechanism |

| Transgenic Rabbit | Hypertrophic Cardiomyopathy | Regression of hypertrophy and fibrosis, improved cardiac function. | Reduced ERK1/2 activity. |

| Rat | Isoproterenol-induced Cardiac Hypertrophy | Prevention of cardiac hypertrophy. | Modulation of the JAK/STAT pathway. |

| ApoE-/- Mice | Diet-induced Cardiovascular Dysfunction | Inhibition of cardiac hypertrophy and fibrosis. | Increased PPARα and PPARγ, decreased MMP-9 and Cathepsin S. |

Preclinical studies using various animal models have highlighted the neuroprotective potential of this compound in several neurological disorders.

Alzheimer's Disease (AD): In a streptozotocin-induced rat model of AD, this compound administration prevented cognitive deficits. nih.gov It also prevented the decrease in glutathione content and glutamine synthetase activity. nih.gov In vitro studies using primary cortical neurons have shown that this compound protects against amyloid-beta (Aβ)-induced toxicity by preventing the rise in cytosolic calcium concentration and the accumulation of reactive oxygen species. nih.govresearchgate.net This neuroprotective effect was found to be independent of cholesterol reduction and was attributed to the inhibition of isoprenoid synthesis. nih.govresearchgate.net Another study in a rat model of AD showed that this compound reduced amyloid plaques and tau aggregates, and upregulated IGF-1 receptors in the hippocampus and frontal cortex. neurology.org

Parkinson's Disease (PD): In the MPTP mouse model of PD, this compound has been shown to protect against the loss of dopamine neurons and behavioral deficits. nih.gov This neuroprotective effect is mediated, at least in part, by the inhibition of A1 reactive astrocytes. nih.gov Another study using a 6-OHDA-lesioned mouse model of PD found that this compound decreased limb-use asymmetry and apomorphine-induced rotations. frontiersin.org It increased the number of dopaminergic neurons and reduced protein tyrosine nitration and gliosis in the midbrain. frontiersin.org The underlying mechanism involves the inhibition of the NADPH oxidase/p38 MAPK pathway and enhancement of antioxidant protein expression. frontiersin.org this compound also inhibits the activation of p21ras and NF-κB in microglial cells, further protecting dopaminergic neurons. nih.gov

Stroke: In animal models of stroke, this compound has been shown to reduce the size of the infarct. nih.gov In a rat model of middle cerebral artery occlusion, this compound exerted its beneficial effect on brain injury when administered either before or after the induction of ischemia. nih.gov The protective effect is observed even after a single dose and when administered within 3-6 hours after ischemia. nih.gov The activation of endothelial nitric oxide synthase (eNOS) is one of the proposed mechanisms for this neuroprotection. nih.gov Meta-analyses of studies on ischemic stroke models have confirmed that statin administration significantly reduces infarct volume, edema volume, and neurological deficit. researchgate.net

| Disease Model | Animal Model | Key Findings | Mechanism of Action |

| Alzheimer's Disease | Rat (Streptozotocin-induced) | Prevented cognitive deficits, preserved glutathione and glutamine synthetase activity. | Antioxidant effects. |

| Alzheimer's Disease | Rat | Reduced amyloid plaques and tau aggregates. | Upregulation of IGF-1 receptors. |

| Parkinson's Disease | Mouse (MPTP model) | Protected dopaminergic neurons, improved behavioral deficits. | Inhibition of A1 reactive astrocytes. |

| Parkinson's Disease | Mouse (6-OHDA model) | Increased dopaminergic neurons, reduced oxidative stress and gliosis. | Inhibition of NADPH oxidase/p38 MAPK pathway. |

| Stroke | Rat (Middle Cerebral Artery Occlusion) | Reduced infarct size. | Activation of eNOS. |

This compound has demonstrated anti-tumor effects in various preclinical cancer models. In a xenograft mouse model of human gastric cancer, the administration of this compound alone significantly suppressed tumor growth, and this effect was potentiated by treatment with capecitabine. nih.gov The mechanism involved the suppression of NF-κB and its regulated gene products, such as cyclin D1, COX-2, and MMP-9. nih.gov

In a prostate cancer xenograft model using PC3 cells in nude mice, this compound treatment led to reduced tumor growth. doi.org This was associated with decreased Akt activity and reduced prostate-specific antigen (PSA) levels. doi.org

A study using different pancreatic cancer cell lines and animal models also confirmed the anti-tumor effects of this compound. mdpi.com In both subcutaneous and intravenous implant models, this compound treatment resulted in a slower tumor growth rate. mdpi.com

In a patient-derived xenograft model of uterine fibroids (leiomyoma), this compound was shown to inhibit tumor growth. nih.gov Furthermore, in an orthotopic xenograft model of serous ovarian cancer, this compound reduced tumor growth. researchgate.net

| Cancer Type | Animal Model | Key Findings | Mechanism of Action |

| Gastric Cancer | Xenograft (nude mice) | Suppressed tumor growth, potentiated capecitabine effect. | Suppression of NF-κB and its regulated gene products. |

| Prostate Cancer | Xenograft (nude mice) | Reduced tumor growth. | Decreased Akt activity, reduced PSA levels. |

| Pancreatic Cancer | Subcutaneous and intravenous implant models | Slower tumor growth rate. | Not specified in abstract. |

| Uterine Fibroids | Patient-derived xenograft | Inhibited tumor growth. | Not specified in abstract. |

| Ovarian Cancer | Orthotopic xenograft | Reduced tumor growth. | Not specified in abstract. |

Preclinical studies in animal models have suggested a beneficial role for this compound in bone metabolism. Lipophilic statins, including this compound, have been shown to be effective in preventing osteoporosis and supporting the healing of bone fractures and defects in various animal models. mdpi.com

In a rat model of osteoporosis induced by dexamethasone, this compound was able to decrease the rate of bone resorption, as indicated by a significant decrease in the levels of serum acid phosphatase. proquest.com

The mechanism of action of statins on bone involves the stimulation of bone formation. In a mouse femur fracture model, this compound treatment increased callus size and the force required to break the bone. nih.gov In vitro studies with osteoblastic cells have shown that statins can augment the expression of vascular endothelial growth factor (VEGF). oup.com

However, the effects of statins on bone may be dose-dependent. While some studies show a positive effect on bone formation, a recent animal study suggested that high-dose this compound significantly reduced bone quality in obese male and ovariectomized female mice, potentially increasing the risk of osteoporosis. nih.gov

| Animal Model | Condition | Key Findings | Potential Mechanism |

| Rat | Dexamethasone-induced osteoporosis | Decreased bone resorption. | Reduction of serum acid phosphatase. |

| Mouse | Femur fracture | Increased callus size and bone strength. | Stimulation of bone formation. |

| Obese male and ovariectomized female mice | High-dose this compound treatment | Reduced bone quality. | Not fully elucidated. |

Renal Disease Models

Preclinical studies have explored the effects of this compound in various models of renal disease, suggesting protective mechanisms beyond lipid-lowering. In an in vitro model using human primary cultures of proximal tubule cells (PTC) and renal cortical fibroblasts (CF), this compound demonstrated direct effects on the tubulointerstitium. nih.gov It exerted cholesterol-independent inhibition of fibroblast and PTC thymidine incorporation and cholesterol-dependent suppression of PTC apical sodium-hydrogen exchange. nih.gov Furthermore, this compound depressed the secretion of insulin-like growth factor-I (IGF-I) and its binding protein-3 by fibroblasts. nih.gov In a model mimicking cyclosporin-induced nephrotoxicity, a low concentration of this compound completely prevented cyclosporin A-stimulated collagen synthesis and IGF-I secretion by fibroblasts, suggesting it may ameliorate interstitial fibrosis. nih.govresearchgate.net

In an in vivo pig model combining renovascular hypertension and hypercholesterolemia, the kidneys exhibited endothelial dysfunction, oxidative stress, inflammation, and fibrosis. ahajournals.org While endothelial progenitor cells (EPCs) were recruited to the kidney in this hostile microenvironment, they underwent significant apoptosis. ahajournals.org Chronic this compound supplementation improved endothelial function, reduced renal oxidative stress, inflammation, and fibrosis, and significantly attenuated EPC apoptosis. ahajournals.org Complementary in vitro experiments confirmed that this compound directly protected EPCs from apoptosis induced by oxidized low-density lipoprotein. ahajournals.org Studies on peripheral blood mononuclear cells from pre-dialysis patients have also shown that this compound can cause a dose-dependent inhibition of inflammatory cytokine production, such as IL-6 and IL-8, in vitro. oup.com

Table 1: Effects of this compound in Preclinical Renal Models

| Model System | Key Findings | Proposed Mechanism |

|---|---|---|

| Human Renal Cells (in vitro) | Inhibited proliferation of proximal tubule cells and cortical fibroblasts. nih.gov Prevented cyclosporin A-induced collagen synthesis. nih.gov | Direct cholesterol-dependent and -independent effects on tubulointerstitial cells. nih.gov |

| Porcine Renovascular Hypertension & Hypercholesterolemia (in vivo) | Improved endothelial function. ahajournals.org Reduced renal oxidative stress, inflammation, and fibrosis. ahajournals.org Decreased apoptosis of endothelial progenitor cells in the kidney. ahajournals.org | Creation of a more favorable renal microenvironment, improving EPC survival. ahajournals.org |

| Human Endothelial Progenitor Cells (in vitro) | Directly attenuated apoptosis induced by oxidized LDL. ahajournals.org | Direct anti-apoptotic effect on EPCs. ahajournals.org |

Inflammatory and Autoimmune Disease Models (e.g., EAE, Lupus)

This compound has demonstrated significant immunomodulatory effects in preclinical models of inflammatory and autoimmune diseases.

Experimental Autoimmune Encephalomyelitis (EAE) In the EAE mouse model of multiple sclerosis, this compound treatment ameliorates the clinical severity of the disease. nih.govtbzmed.ac.irresearchgate.net This therapeutic effect is attributed to its ability to inhibit the proliferation of T lymphocytes and reduce the infiltration of pathogenic Th1 and Th17 inflammatory cells into the central nervous system (CNS). nih.govtbzmed.ac.irresearchgate.net Mechanistically, this compound promotes a shift from a pro-inflammatory Th1 response towards a more anti-inflammatory Th2 phenotype. researchgate.netnih.gov This is evidenced by altered cytokine profiles, including the inhibition of IL-6, IL-12, RANTES, and MIP-1β secretion, alongside an increase in TGF-β expression and enhanced production of IL-10. nih.govtbzmed.ac.irresearchgate.net Studies also show that this compound can regulate the balance between Th17 cells and regulatory T (Treg) cells, contributing to its beneficial effects. researchgate.netall-imm.com

Lupus In the gld.apoE−/− murine model, which develops aggravated lupus-like features and accelerated atherosclerosis, this compound treatment significantly ameliorated disease manifestations independent of its cholesterol-lowering effects. nih.govnih.govscispace.com Treatment led to a 57% reduction in anti-nuclear antibody (ANA) titers, a 66% decrease in lymphadenopathy, and a 48% reduction in splenomegaly. nih.gov Furthermore, this compound normalized the size of kidney glomeruli and reduced proteinuria, indicating an improvement in renal disease. nih.govnih.gov The immunomodulatory effects were associated with a shift from a Th1 to a Th2 immune response, characterized by decreased serum levels of TNF-α and IFN-γ, and increased lymph node expression of IL-4 and IL-10. nih.govnih.gov This was linked to enhanced STAT6 and decreased STAT4 induction in lymph node cells. nih.gov

Table 2: Immunomodulatory Effects of this compound in Autoimmune Models

| Model | Key Outcomes | Mechanistic Insights |

|---|---|---|

| Experimental Autoimmune Encephalomyelitis (EAE) | Improved clinical score. nih.govresearchgate.net Reduced CNS infiltration by inflammatory cells. nih.govtbzmed.ac.irresearchgate.net | Inhibition of Th1/Th17 response. nih.govresearchgate.net Promotion of Th2 cytokine profile (e.g., increased IL-10). tbzmed.ac.irresearchgate.net Regulation of Th17/Treg balance. researchgate.netall-imm.com |

| Murine Lupus (gld.apoE−/− mice) | Reduced lymphadenopathy and splenomegaly. nih.govnih.gov Ameliorated renal disease. nih.govnih.gov Decreased autoantibody (ANA) titers. nih.gov | Shift from Th1 (decreased IFN-γ, TNF-α) to Th2 (increased IL-4, IL-10) cytokine response. nih.govnih.gov Independent of cholesterol reduction. nih.govnih.gov |

Organ-Specific Mechanistic Insights from Preclinical Studies

Vascular Effects and Endothelial Function